5-Ethyloxolane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

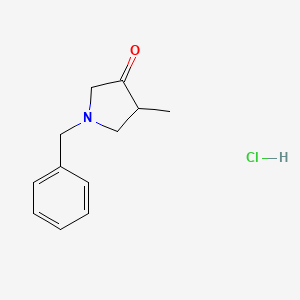

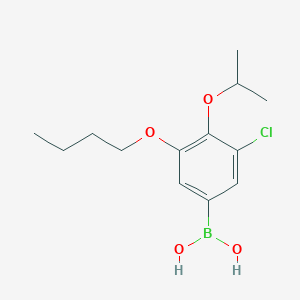

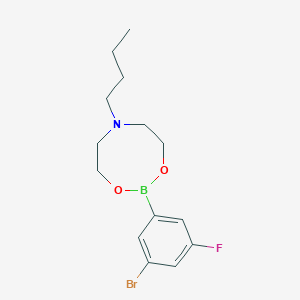

5-Ethyloxolane-2-carboxylic acid is a compound with the molecular formula C7H12O3 . It is also known by other names such as (2R,5R)-5-Ethyloxolane-2-carboxylic acid and has a CAS number of 2739951-46-1 . The compound has a molecular weight of 144.17 g/mol .

Molecular Structure Analysis

The InChI code for 5-Ethyloxolane-2-carboxylic acid is1S/C7H12O3/c1-2-5-3-4-6 (10-5)7 (8)9/h5-6H,2-4H2,1H3, (H,8,9)/t5-,6-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. The compound also has a defined atom stereocenter count of 2 . Physical And Chemical Properties Analysis

5-Ethyloxolane-2-carboxylic acid has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 144.078644241 g/mol . The Topological Polar Surface Area is 46.5 Ų .Aplicaciones Científicas De Investigación

Lead Detoxification

5-Ethyloxolane-2-carboxylic acid analogs, specifically a class of novel 5-(1-carbonyl-L-amino-acid)-2,2-dimethyl-[1,3]dithiolane-4-carboxylic acids, have shown promising results in lead detoxification. Studies on lead-loaded mice demonstrated that these compounds could efficiently reduce lead levels in various organs without affecting essential metals like Fe, Cu, Zn, and Ca. The transmembrane ability of these compounds significantly contributes to detoxifying brain lead, highlighting their potential in treating lead poisoning without hepatotoxicity concerns (Xu et al., 2011).

Antimicrobial and Antifungal Properties

Derivatives of 1,3-dioxolane, related to 5-Ethyloxolane-2-carboxylic acid, have been synthesized and evaluated for their antimicrobial activities. These chiral derivatives, including ethyl 2,2-dimethyl-5-(phenylcarbamoyl)-1,3-dioxolane-4-carboxylate and similar compounds, exhibited significant antimicrobial activities against various bacterial and fungal strains. Their efficacy was established through column chromatographic techniques and various spectroscopic methods, indicating their potential as antimicrobial agents (Begum et al., 2019).

Cancer Research

In the realm of cancer research, compounds related to 5-Ethyloxolane-2-carboxylic acid have been explored for their ability to overcome drug resistance. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have shown promising results in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. They have demonstrated low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, marking them as potential candidates for cancer treatment, especially in cases with multiple drug resistance (Das et al., 2009).

Cardiovascular Research

The esters of adenosine-5'-carboxylic acid, closely related to 5-Ethyloxolane-2-carboxylic acid, have been identified as potent coronary vasodilators. These compounds, specifically the ethyl ester, significantly increase coronary blood flow and coronary sinus PO2 when administered intraduodenally or intravenously in dogs. This discovery paves the way for further exploration in the field of cardiovascular research and treatment (Prasad et al., 1980).

Propiedades

IUPAC Name |

5-ethyloxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJRROXJGRADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyloxolane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)